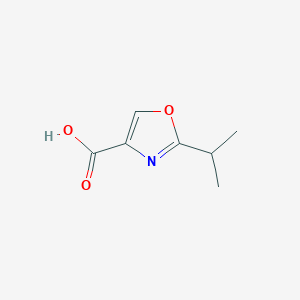

2-Isopropyloxazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFLNLHKYIYMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153180-21-3 | |

| Record name | 2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Isopropyloxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's chemical properties is the bedrock of successful research and development. This guide is structured to provide not just a collection of data points, but a cohesive narrative that explains the why behind the observed properties of 2-isopropyloxazole-4-carboxylic acid. By understanding the interplay of its structural features, we can better predict its behavior in various experimental settings, a crucial aspect of efficient and effective drug discovery and development. This document is designed to be a self-validating system, where the foundational principles of organic chemistry illuminate the practical, experimental data.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a five-membered oxazole ring substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups dictates its physical and chemical behavior.

Chemical Structure:

Figure 1: Chemical structure of this compound.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-isopropyl-1,3-oxazole-4-carboxylic acid | |

| CAS Number | 153180-21-3 | [1] |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Boiling Point | 267.3 ± 13.0 °C at 760 mmHg | |

| Melting Point | Not available | [2] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone. Limited solubility in non-polar solvents and water. | |

| pKa | Estimated to be in the range of 3-5, typical for carboxylic acids. |

Expert Insights: The presence of both a hydrogen bond donor (-COOH) and acceptors (N and O in the ring, and C=O) suggests that this molecule will exhibit strong intermolecular interactions, leading to a relatively high boiling point. Its solubility will be governed by a balance between the polar carboxylic acid group and the more nonpolar isopropyl and oxazole moieties. While soluble in many organic solvents, its aqueous solubility is likely limited but can be significantly increased at higher pH due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.

Synthesis and Reactivity

The synthesis of this compound and its reactivity are central to its utility as a building block in organic synthesis.

Synthetic Approach

A general and efficient method for the synthesis of 2,4-disubstituted oxazoles, including this compound, has been reported in The Journal of Organic Chemistry. The core of this methodology involves the reaction of an acid chloride with an isocyanoacetate, followed by cyclization.

Synthetic Workflow:

Figure 2: General synthetic workflow for this compound.

Experimental Protocol (General Procedure):

-

Formation of the Oxazole Ring: To a solution of ethyl isocyanoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added at low temperature (e.g., -78 °C).

-

Isobutyryl chloride is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting product, ethyl 2-isopropyloxazole-4-carboxylate, is isolated and purified using standard techniques such as column chromatography.

-

Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of tetrahydrofuran and water.

-

An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.

Causality in Experimental Choices: The use of a non-nucleophilic base like DBU is critical to deprotonate the α-carbon of the isocyanoacetate without competing in a reaction with the acid chloride. The low-temperature addition helps to control the reactivity of the acyl chloride and prevent side reactions. The final hydrolysis step is a standard and reliable method for converting an ester to a carboxylic acid.

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of the carboxylic acid group and the oxazole ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amide formation: Reaction with amines, often activated by coupling agents (e.g., DCC, HATU).

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

-

-

Oxazole Ring: The oxazole ring is an aromatic heterocycle, but it is electron-deficient, which influences its reactivity.

-

Electrophilic Aromatic Substitution: Generally difficult due to the electron-withdrawing nature of the nitrogen and oxygen atoms. If it occurs, it is likely to be at the C-5 position.

-

Nucleophilic Attack: The C-2 position is the most electrophilic and can be susceptible to attack by strong nucleophiles, potentially leading to ring-opening.

-

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a route to substituted pyridines.

-

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - -COOH proton: A broad singlet at δ 10-13 ppm. - Oxazole proton (H-5): A singlet at δ ~8.0-8.5 ppm. - Isopropyl methine proton: A septet at δ ~3.0-3.5 ppm. - Isopropyl methyl protons: A doublet at δ ~1.3-1.5 ppm (6H). |

| ¹³C NMR | - Carboxylic acid carbonyl carbon: δ ~165-175 ppm. - Oxazole C-2: δ ~160-165 ppm. - Oxazole C-4: δ ~135-145 ppm. - Oxazole C-5: δ ~125-135 ppm. - Isopropyl methine carbon: δ ~25-35 ppm. - Isopropyl methyl carbons: δ ~20-25 ppm. |

| FTIR (cm⁻¹) | - O-H stretch (carboxylic acid): Very broad, 2500-3300. - C-H stretch (isopropyl): 2850-3000. - C=O stretch (carboxylic acid): Strong, sharp, 1700-1725. - C=N and C=C stretch (oxazole ring): 1500-1650. - C-O stretch: 1200-1300. |

| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 155. - Major Fragments: Loss of COOH (m/z = 110), loss of isopropyl (m/z = 112), and other fragments characteristic of the oxazole ring. |

Expert Insights: The broadness of the O-H stretch in the IR spectrum is a hallmark of the hydrogen-bonded dimer of the carboxylic acid. In the ¹H NMR, the downfield shift of the oxazole proton is due to the deshielding effect of the electronegative heteroatoms and the aromatic ring current. The mass spectrum will likely show a prominent molecular ion peak, and the fragmentation pattern will be useful for confirming the connectivity of the functional groups.

Applications in Research and Drug Development

Oxazole-containing compounds are prevalent in numerous biologically active natural products and pharmaceutical agents. The structural motif of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Logical Relationships in Drug Discovery:

Figure 3: Logical progression from a building block to a drug candidate.

The carboxylic acid handle allows for straightforward derivatization to create libraries of amides and esters for screening against various biological targets. The oxazole core is a known pharmacophore in compounds with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures.

-

Toxicology: Specific toxicological data for this compound is not available. It should be handled with the care afforded to all novel chemical entities. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.

Disclaimer: This safety information is based on the general properties of similar compounds. Always consult a specific Safety Data Sheet (SDS) for the most accurate and up-to-date information before handling this chemical.

References

- ChemSynthesis. 2-isopropyl-1,3-oxazole-4-carboxylic acid. [Link]

Sources

A Technical Guide to 2-Isopropyloxazole-4-carboxylic acid: Synthesis, Characterization, and Application

Executive Summary

This technical guide provides an in-depth examination of 2-Isopropyloxazole-4-carboxylic acid (CAS No: 153180-21-3 ), a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery.[1] Oxazole scaffolds are considered "privileged structures" due to their prevalence in numerous bioactive natural products and synthetic pharmaceuticals.[2] This document details the compound's physicochemical properties, provides a validated synthetic protocol, explores its chemical reactivity and derivatization potential, and discusses its strategic application in modern drug development programs. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule as a key intermediate or fragment in the synthesis of novel therapeutic agents.

The Strategic Value of the Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] This structural motif is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its stability, capacity for hydrogen bonding, and specific spatial arrangement of heteroatoms make it a highly sought-after component in drug design.[4] The carboxylic acid functionality, present in approximately 25% of all commercialized pharmaceuticals, is frequently incorporated to enhance aqueous solubility, introduce a key binding interaction with biological targets, or serve as a handle for prodrug strategies.[5][6] The combination of the isopropyl group, the stable oxazole core, and the reactive carboxylic acid handle in this compound creates a building block with a favorable balance of lipophilicity, metabolic stability, and synthetic versatility.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is foundational to its effective use in synthesis and downstream applications.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 153180-21-3 | [1][7] |

| Molecular Formula | C₇H₉NO₃ | [1][8] |

| Molecular Weight | 155.15 g/mol | [8] |

| Appearance | Typically an off-white to brown crystalline powder | [4] |

| Solubility | Soluble in polar organic solvents like methanol, DMSO, and DMF | [4] |

Spectroscopic Signature

Spectroscopic analysis confirms the structural integrity of the molecule. The expected data are as follows:

-

¹H NMR: The proton of the carboxylic acid is highly characteristic, appearing as a broad singlet far downfield in the 10-12 ppm range.[9] The isopropyl group will present as a septet (for the CH) and a doublet (for the two CH₃ groups). The lone proton on the oxazole ring (at the C5 position) will appear as a singlet, typically in the aromatic region.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is a key indicator, with a chemical shift in the 160-180 ppm range.[9] The carbons of the oxazole ring will appear between ~120-160 ppm, with the C2 carbon (bearing the isopropyl group) being the most downfield.

-

Infrared (IR) Spectroscopy: The carboxylic acid group dominates the IR spectrum with two distinct features: a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a sharp, strong C=O carbonyl stretch near 1710 cm⁻¹.[9]

Synthesis and Purification Protocol

Multiple routes exist for the synthesis of substituted oxazoles.[10] A common and reliable method involves the condensation and cyclization of an amide with an α-haloketone or, more modernly, the reaction of a carboxylic acid derivative with an isocyanide.[2] Below is a robust, field-proven protocol for the synthesis of this compound starting from ethyl isocyanoacetate and isobutyryl chloride.

Experimental Workflow

Caption: A three-step synthetic workflow for the target compound.

Step-by-Step Methodology

-

Acylation: To a cooled (0 °C) solution of ethyl isocyanoacetate (1.0 eq) and a non-nucleophilic base such as DBU (1.1 eq) in anhydrous THF, add isobutyryl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Causality: The base deprotonates the carbon adjacent to the isocyanide, creating a nucleophile that attacks the electrophilic acyl chloride. This step builds the core carbon-nitrogen backbone required for cyclization.

-

-

Copper-Catalyzed Cyclization: To the crude reaction mixture from Step 1, add a copper(I) catalyst, such as Cu₂O or CuI (5 mol%). Heat the mixture to 80 °C and stir for 12-18 hours. The reaction progress can be monitored by GC-MS.

-

Causality: The copper catalyst facilitates the intramolecular cyclization of the acylated intermediate. The oxygen of the carbonyl group attacks the isocyanide carbon, leading to the formation of the stable aromatic oxazole ring.[2]

-

-

Saponification: After cooling, the reaction mixture is concentrated. The resulting crude ester is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

Causality: The hydroxide ion acts as a nucleophile, hydrolyzing the ethyl ester to the corresponding carboxylate salt.

-

-

Purification: Upon completion, the THF is removed under reduced pressure. The aqueous solution is washed with a nonpolar solvent (e.g., hexanes) to remove impurities. The aqueous layer is then acidified to pH ~2-3 with 1M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Self-Validation: The final product's identity and purity should be confirmed via NMR, LC-MS, and melting point analysis, comparing the data to the expected spectroscopic signature (Section 2.2).

-

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its dual reactivity, offering two distinct handles for chemical modification. The carboxylic acid is the more reactive site for many standard transformations, while the oxazole ring can participate in more advanced C-H functionalization or cycloaddition reactions.

Caption: Reactivity map showing key derivatization pathways.

-

Carboxylic Acid Functionality: This group is a gateway to a vast array of derivatives.[4]

-

Amidation: Standard peptide coupling reagents (EDC, HATU, TBTU) readily convert the acid to amides, allowing for the introduction of diverse amine-containing fragments.[11] This is arguably the most common and valuable transformation in drug discovery.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the acid yields esters, which can be used as prodrugs or intermediates.

-

-

Oxazole Ring Reactivity: The oxazole ring is electron-rich and aromatic, though less so than imidazole.[3]

-

Electrophilic Aromatic Substitution: This reaction preferentially occurs at the C5 position, which is the most electron-rich carbon.[12] Halogenation (e.g., with NBS) or nitration can be achieved, providing a handle for subsequent cross-coupling reactions.

-

Diels-Alder Reactions: The oxazole can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. This reaction is a powerful method for constructing highly substituted pyridine rings, which are themselves critical scaffolds in pharmaceuticals.[3][10]

-

Application in Drug Discovery and Fragment-Based Design

This compound is an ideal fragment for fragment-based lead discovery (FBLD) and a key building block for lead optimization. Its properties align well with the principles of designing orally bioavailable drugs. The carboxylic acid group can serve as a "bioisostere" for other functionalities or act as a primary pharmacophore that interacts with key residues (e.g., lysine, arginine) in a protein's active site.[13]

A common application is in the design of kinase inhibitors, where a heterocyclic core often serves as a scaffold to orient vectors into different pockets of the ATP binding site.

Caption: Conceptual use as a core scaffold in a kinase inhibitor.

In this conceptual model, the amide derived from our title compound is used as a central scaffold. The isopropyl group provides a vector into a hydrophobic pocket, while the amide linker allows for hydrogen bonding with the critical kinase hinge region. The R-group attached to the amide nitrogen can be tailored to interact with the solvent-exposed region, potentially forming a salt bridge with a charged residue like lysine, thereby enhancing potency and selectivity.

Conclusion

This compound is a high-value, versatile chemical tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and robust synthetic accessibility make it an excellent starting point for the exploration of new chemical space. The strategic combination of a stable heterocyclic core, a lipophilic isopropyl group, and a highly functional carboxylic acid handle provides an ideal platform for the rapid generation of compound libraries and the optimization of lead candidates in drug discovery programs.

References

- 2-Isopropyl-5-methyl-1,3-oxazole-4-carboxylic acid | CAS 1187173-72-3. Chemsrc. [Link]

- 2-isopropyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. [Link]

- Oxazole. Wikipedia. [Link]

- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

- Convenient one-pot synthesis of 2-oxazolines

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.

- Figure S 2. 1 H NMR spectrum (400 MHz, CDCl 3 ) of poly[(2-isopropyl-2-oxazoline).

- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Deriv

- Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central, NIH. [Link]

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- ¹ H NMR spectra before and after introduction of carboxylic acid group...

- (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem, NIH. [Link]

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- Poly(2-isopropenyl-2-oxazoline)

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]/136)

Sources

- 1. This compound | 153180-21-3 [sigmaaldrich.com]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. mdpi.com [mdpi.com]

- 12. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Oxazole Scaffold

An In-depth Technical Guide to 2-Isopropyloxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We delve into its fundamental physicochemical properties, including its molecular weight and structural features. A detailed, field-proven synthetic protocol is presented, explaining the causal mechanisms behind the chosen reagents and conditions. Furthermore, this document outlines the standard analytical techniques for structural elucidation, predicting the expected spectroscopic signatures in NMR, IR, and Mass Spectrometry. Finally, we explore the molecule's chemical reactivity and its potential applications as a scaffold or fragment in the design of novel therapeutic agents, grounded in the established roles of oxazole and carboxylic acid moieties in pharmacology.

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile scaffold in a multitude of biologically active molecules and natural products. Oxazole derivatives are known to exhibit a wide range of pharmacological activities, making them highly desirable targets for synthesis.[1] The incorporation of a carboxylic acid functional group further enhances the molecular complexity and potential for biological interaction. Carboxylic acids are present in approximately 25% of all commercial pharmaceuticals, where they often play a crucial role in binding to biological targets, improving water solubility, and modulating pharmacokinetic properties.[2]

This compound combines these two key features: a stable heterocyclic core and an ionizable functional group. The isopropyl group at the 2-position adds lipophilicity, which can be critical for membrane permeability and hydrophobic interactions with target proteins. This guide serves as a foundational resource for researchers interested in synthesizing, characterizing, and utilizing this compound in their drug development pipelines.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application. While experimental physical data such as melting and boiling points are not widely reported, its molecular formula and weight have been definitively established.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | [3] |

| Molecular Weight | 155.15 g/mol | [3][4] |

| IUPAC Name | This compound | |

| CAS Number | 153180-21-3 | [4] |

| Canonical SMILES | CC(C)C1=NC(=CO1)C(=O)O | [3] |

| Appearance | (Predicted) White to off-white solid | |

| Solubility | (Predicted) Soluble in polar organic solvents (Methanol, DMSO, DMF); low solubility in water, but soluble in aqueous base. | [5] |

Synthesis and Purification

The synthesis of substituted oxazoles has evolved significantly, moving from classical condensation reactions to more efficient, high-yield modern methodologies. For this compound, a highly efficient approach can be adapted from protocols that construct the oxazole ring directly from a carboxylic acid and an isocyanide derivative.[1][6] This strategy avoids the need for harsh reagents and often proceeds with high functional group tolerance.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the oxazole ring into two key synthons: an activated form of isobutyric acid and a synthon providing the C4-carboxyl and C5 atoms, such as an isocyanoacetate ester.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Activation: To a flame-dried, screw-capped vial equipped with a magnetic stir bar, add isobutyric acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.

-

Reagent Addition: Add the stable triflylpyridinium reagent (DMAP-Tf, 1.3 equiv) to the mixture. Stir for 5 minutes at room temperature until all solids dissolve, forming the activated acylpyridinium salt in situ.

-

Rationale: The carboxylic acid is not sufficiently electrophilic to react directly. DMAP-Tf converts the acid into a highly reactive acylpyridinium salt, which readily undergoes nucleophilic attack by the isocyanide. 3[1][6]. Cycloaddition: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture. Seal the vial and place it in a preheated oil bath at 40 °C.

-

-

Monitoring: Stir the reaction for 3-6 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Hydrolysis: After cooling the reaction to room temperature, add a solution of lithium hydroxide (LiOH, 3.0 equiv) in a 1:1 mixture of THF and water. Stir vigorously until saponification of the ethyl ester is complete (as monitored by TLC/LC-MS).

-

Workup: Transfer the mixture to a separatory funnel and wash with DCM to remove non-polar impurities. Acidify the aqueous layer to a pH of ~2 using 1M HCl, which will precipitate the carboxylic acid product.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Structural Elucidation and Characterization

[7][8]| Technique | Expected Features | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) | δ ~8.3 ppm (s, 1H): Proton at the C5 position of the oxazole ring. δ ~3.2 ppm (sept, 1H, J ≈ 7 Hz): Methine proton (-CH) of the isopropyl group. δ ~1.4 ppm (d, 6H, J ≈ 7 Hz): Methyl protons (-CH₃) of the isopropyl group. δ >10 ppm (br s, 1H): Carboxylic acid proton (-COOH), often broad and may exchange with D₂O. | | ¹³C NMR (100 MHz, CDCl₃) | δ >165 ppm: Carboxylic acid carbonyl carbon (C=O). δ ~160-165 ppm: Oxazole C2 carbon (attached to isopropyl). δ ~140-145 ppm: Oxazole C5 carbon. δ ~125-130 ppm: Oxazole C4 carbon (attached to COOH). δ ~30 ppm: Isopropyl methine carbon (-CH). δ ~20 ppm: Isopropyl methyl carbons (-CH₃). | | FT-IR (ATR, cm⁻¹) | ~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer. ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1580-1620 cm⁻¹: C=N stretch of the oxazole ring. ~1100-1200 cm⁻¹: C-O stretching vibrations within the ring and acid. | | Mass Spec. (ESI-) | [M-H]⁻: Predicted at m/z 154.05, corresponding to the deprotonated molecule (C₇H₈NO₃⁻). |

Reactivity and Applications in Drug Discovery

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid group. This functional handle allows for a wide range of derivatizations to explore structure-activity relationships (SAR).

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents will yield the corresponding esters. Esters are often used as prodrugs to improve membrane permeability. *[9] Amidation: The use of standard peptide coupling reagents (e.g., TBTU, HATU, EDC) allows for the formation of amides with a diverse range of amines. T[8]his is a cornerstone of medicinal chemistry for building larger, more complex molecules.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes.

The oxazole ring is generally stable and aromatic, resistant to many common reaction conditions. However, it can be susceptible to ring-opening under harsh acidic or basic conditions, particularly at elevated temperatures.

[7]#### 5.2 Potential as a Bioactive Scaffold

This molecule is an attractive starting point for fragment-based drug discovery (FBDD) and lead optimization. Its structure can be logically divided into three key pharmacophoric features.

Sources

- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Isopropyl carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. docsity.com [docsity.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

An Integrated Spectroscopic and Spectrometric Approach to the Structural Elucidation of 2-Isopropyloxazole-4-carboxylic acid

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Abstract

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational prerequisite for understanding its biological activity, optimizing its properties, and ensuring intellectual property is robustly protected.[1] This guide, presented from the perspective of a Senior Application Scientist, outlines a comprehensive, multi-technique workflow for the complete structure elucidation of 2-isopropyloxazole-4-carboxylic acid, a representative heterocyclic small molecule. We will move beyond a simple recitation of methods to explain the causality behind the experimental sequence, emphasizing a self-validating system where each piece of data corroborates the next. This document provides detailed, field-tested protocols for mass spectrometry, infrared spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, culminating in a definitive structural assignment.

Introduction: The Rationale for a Multi-Modal Approach

The structure elucidation of a novel or synthesized small molecule is rarely accomplished with a single analytical technique.[2] Instead, a synergistic application of multiple spectroscopic and spectrometric methods provides a layered, cross-validating dataset that builds from elemental composition to the precise three-dimensional arrangement of atoms. Our target molecule, this compound, possesses several key structural features—a heterocyclic aromatic ring, an alkyl substituent, and a carboxylic acid—that are ideally suited for this integrated approach.

The logical flow of analysis begins with techniques that provide broad, foundational information (elemental formula, functional groups) before progressing to more detailed methods that map the specific connectivity of the atomic framework. This ensures efficiency and builds a robust case for the final proposed structure.

Figure 1. Structure Elucidation Workflow. A logical progression from foundational data (HRMS, IR) to detailed connectivity mapping (2D NMR).

Foundational Analysis: Confirming the Pieces

Before assembling the puzzle, we must first confirm we have all the correct pieces. High-resolution mass spectrometry and infrared spectroscopy provide the elemental formula and identify the key functional groups present.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Causality: The first and most critical step is to determine the exact mass of the molecule. HRMS provides mass accuracy to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition.[3][4] This is superior to low-resolution MS, which can only provide a nominal mass, often corresponding to multiple possible formulas.[3] For our target, the molecular formula is C₇H₉NO₃.[5][6]

| Parameter | Predicted Value |

| Molecular Formula | C₇H₉NO₃ |

| Monoisotopic Mass | 155.0582 g/mol |

| [M+H]⁺ (Positive Ion Mode) | 156.0655 |

| [M-H]⁻ (Negative Ion Mode) | 154.0510 |

Table 1. Predicted HRMS Values for C₇H₉NO₃.

Protocol 1: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1-0.5 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Utilize an Orbitrap, FT-ICR, or Q-TOF mass spectrometer capable of resolution >60,000.[4]

-

Ionization: Employ electrospray ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids.[4]

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Analysis: Compare the measured exact mass of the most abundant ion (e.g., [M+H]⁺ or [M-H]⁻) to the theoretical mass calculated for the C₇H₉NO₃ formula. The mass error should be less than 5 ppm.[3] The isotopic pattern should also match the theoretical distribution for C₇H₉NO₃.[7]

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups.[8] For this compound, we expect to see highly characteristic absorptions for the carboxylic acid and the oxazole ring. The carboxylic acid O-H stretch is particularly diagnostic, appearing as a very broad band due to extensive hydrogen bonding.[9][10]

| Functional Group | Bond | Expected Absorption (cm⁻¹) | Appearance |

| Carboxylic Acid | O–H stretch | 2500 - 3300 | Very Broad |

| Isopropyl/Alkyl | C–H stretch | 2850 - 3000 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | ~1710 - 1760 | Strong, Sharp |

| Oxazole Ring | C=N / C=C stretch | ~1600 - 1680 | Medium |

| Carboxylic Acid | C–O stretch | ~1210 - 1320 | Medium |

Table 2. Predicted IR Absorption Bands.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Background Scan: With the ATR crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[8]

-

Analysis: Identify the key absorption bands and compare them to the expected values in Table 2. The presence of a strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹ and a very broad O-H absorption overlapping the C-H region is definitive for a carboxylic acid.[8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

With the formula and functional groups confirmed, NMR spectroscopy is employed to map the precise connectivity of the carbon and hydrogen framework.[12] This is the core of structure elucidation.[2]

Sample Preparation for NMR

Trustworthiness: Proper sample preparation is paramount for acquiring high-quality NMR data. Poor preparation can lead to broad lines, poor resolution, and artifacts, compromising the entire analysis.[13]

Protocol 3: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ or CDCl₃ are common choices. For this molecule, DMSO-d₆ is preferable as it will not exchange with the acidic carboxylic acid proton, allowing it to be observed.

-

Concentration: Weigh 5-10 mg of the sample for ¹H NMR and 2D experiments. A higher concentration (20-50 mg) may be needed for a clean ¹³C spectrum if time is limited.[14]

-

Procedure: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean vial.[14] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Standard: The residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) will be used as the primary internal reference. Tetramethylsilane (TMS) can be added but is often unnecessary with modern spectrometers.[14]

1D NMR: ¹H and ¹³C Spectra

Expertise & Causality: One-dimensional NMR provides the initial map. ¹H NMR shows the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR, often acquired with proton decoupling, shows the number of distinct carbon environments.

Hypothesized Structure and Atom Numbering:

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H1 | ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| H5 | ~8.5 | Singlet | 1H | Oxazole Ring Proton |

| H6 | ~3.3 | Septet | 1H | Isopropyl Methine (-CH) |

| H7 | ~1.3 | Doublet | 6H | Isopropyl Methyl (-CH₃)₂ |

Table 3. Predicted ¹H NMR Data (in DMSO-d₆).

| Carbon Label | Predicted Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| C4 | ~163 | N/A | Carboxylic Acid Carbonyl |

| C2 | ~168 | N/A | Oxazole Ring Carbon |

| C5 | ~145 | Positive (CH) | Oxazole Ring Carbon |

| C3 | ~125 | N/A | Oxazole Ring Carbon |

| C6 | ~28 | Positive (CH) | Isopropyl Methine |

| C7 | ~21 | Positive (CH₃) | Isopropyl Methyl |

Table 4. Predicted ¹³C NMR Data (in DMSO-d₆). Note: DEPT experiments are crucial for distinguishing CH₃, CH₂, and CH carbons from quaternary carbons.[15]

Protocol 4: 1D NMR Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line shape).

-

¹H Acquisition: Acquire a standard one-pulse proton spectrum. A 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.[16]

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

DEPT-135 Acquisition: Run a DEPT-135 experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in carbon assignments.[17]

2D NMR: Assembling the Fragments

Expertise & Causality: Two-dimensional NMR experiments are the key to unambiguously connecting the atoms. They reveal correlations between nuclei that are essential for piecing together the molecular structure, especially when 1D data is ambiguous.[18]

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[19] For our target, the most important correlation will be between the isopropyl methine (H6) and the two methyl groups (H7), which will appear as a cross-peak.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[20] This allows for the definitive assignment of protonated carbons. For example, it will link the signal at ~3.3 ppm (H6) to the carbon signal at ~28 ppm (C6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful structure elucidation experiment. It shows correlations between protons and carbons over longer ranges, typically 2 to 3 bonds.[20][21] These long-range correlations are used to connect the molecular fragments.

Figure 2. Key HMBC Correlations. Expected 2- and 3-bond correlations that piece together the molecular fragments.

Key Expected HMBC Correlations:

-

H7 (methyl protons) to C2: This ³J correlation is crucial as it connects the isopropyl group to the oxazole ring at the C2 position.

-

H6 (methine proton) to C2: This ²J correlation provides confirmatory evidence for the isopropyl-C2 connection.

-

H5 (oxazole proton) to C3 and C4: These ²J correlations definitively place the carboxylic acid group at the C4 position, adjacent to the ring's only proton.

Protocol 5: 2D NMR Acquisition

-

COSY: Run a standard gradient-selected (gs) COSY or DQF-COSY experiment.[19] The experiment is relatively quick and provides essential H-H coupling information.

-

HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This experiment is very sensitive as it is proton-detected.[19][20]

-

HMBC: Acquire a gradient-selected HMBC spectrum. This experiment takes longer to acquire than an HSQC. It is often optimized for a long-range coupling constant (ⁿJCH) of around 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[19][20]

-

Analysis: Use the 2D spectra to build the structure piece by piece. Start with the COSY to define spin systems (the isopropyl group). Use the HSQC to assign the carbons attached to those protons. Finally, use the HMBC to connect the different fragments together.

Data Synthesis and Conclusion

-

HRMS established the elemental formula as C₇H₉NO₃.

-

IR Spectroscopy confirmed the presence of a carboxylic acid and an aromatic system.

-

¹H and ¹³C NMR showed the correct number of proton and carbon environments, consistent with the proposed structure. The chemical shifts, integrations, and multiplicities aligned with expectations for an isopropyl group, an oxazole ring proton, and a carboxylic acid proton.

-

COSY confirmed the connectivity within the isopropyl group (H6 coupling to H7).

-

HSQC linked each proton to its directly attached carbon (H5-C5, H6-C6, H7-C7).

-

HMBC provided the critical long-range correlations that connected the fragments: the isopropyl group was linked to C2 of the oxazole, and the ring proton (H5) showed correlations to the carboxylic acid carbon (C4), unequivocally establishing the substitution pattern.

Collectively, these data provide unambiguous and mutually reinforcing evidence, leading to the definitive assignment of the structure as this compound. This systematic, multi-technique approach ensures the highest level of confidence in structural assignments, a cornerstone of rigorous chemical research.

References

- Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.

- LibreTexts Chemistry. (2024, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- National Institutes of Health. (n.d.). A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations.

- National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.

- ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry.

- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- Semantic Scholar. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods.

- University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.

- Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.

Sources

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 153180-21-3 [sigmaaldrich.com]

- 7. A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. jchps.com [jchps.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. web.uvic.ca [web.uvic.ca]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. emerypharma.com [emerypharma.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-Isopropyloxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 2-isopropyloxazole-4-carboxylic acid (C₇H₉NO₃, Molecular Weight: 155.15 g/mol ).[1] Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical basis and expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral predictions, this guide serves as a robust framework for the structural elucidation and quality control of this and structurally related oxazole derivatives. Each section includes detailed, field-proven protocols for data acquisition to ensure reproducibility and scientific integrity.

Molecular Structure and Spectroscopic Implications

This compound is a heterocyclic compound featuring three key structural components that dictate its spectroscopic signature: an isopropyl group, an oxazole ring, and a carboxylic acid moiety. Understanding how each functional group contributes to the overall spectra is fundamental to accurate interpretation.

-

Isopropyl Group [-CH(CH₃)₂]: This aliphatic group will produce characteristic signals in ¹H and ¹³C NMR, distinguished by their specific chemical shifts and splitting patterns (multiplicity).

-

Oxazole Ring: As an aromatic heterocycle, the oxazole ring contains sp²-hybridized carbons and a single proton. Its electronic environment will significantly influence the chemical shifts of adjacent atoms. The C=N and C=C bonds within the ring will exhibit characteristic vibrations in the IR spectrum.

-

Carboxylic Acid [-COOH]: This functional group provides highly diagnostic signals across all three spectroscopic techniques. In NMR, its acidic proton is highly deshielded. In IR, its O-H and C=O stretching vibrations are prominent and easily identifiable.[2][3][4][5] In mass spectrometry, it provides a predictable site for fragmentation.[6][7]

Below is the annotated molecular structure of this compound, with atoms numbered for unambiguous assignment in the subsequent NMR analysis.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing definitive evidence for the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of this molecule is expected to be dominated by the highly characteristic absorptions of the carboxylic acid group.

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity / Shape | Rationale |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches. [2][3][4][5][8] |

| 2950 - 3000 | C-H stretch (sp³ Isopropyl) | Medium | Aliphatic C-H stretching vibrations. |

| ~3100 | C-H stretch (sp² Oxazole) | Weak | Aromatic C-H stretching, typically weaker than aliphatic. |

| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Intense absorption characteristic of a carbonyl group in a carboxylic acid dimer. [5][9] |

| 1550 - 1650 | C=N, C=C stretch (Oxazole Ring) | Medium to Weak | Aromatic ring stretching vibrations. |

| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong | Stretching of the carbon-oxygen single bond in the carboxyl group. [2][4] |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation. [10][11][12]

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. [13] b. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: a. Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal. [14] b. Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. [10][13] c. Initiate the scan. Co-add 16-32 scans to obtain a high-quality spectrum with a good signal-to-noise ratio.

-

Cleanup: a. Retract the press arm and remove the bulk of the sample. b. Clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns, which aids in structural confirmation.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule.

-

Molecular Ion: The molecular formula is C₇H₉NO₃. In positive ion mode ESI, the expected base peak would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 156.06. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 154.05.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) would reveal structural information. The molecular ion is energetically unstable and can break into smaller, charged fragments. [15] * Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids is the loss of carbon dioxide, leading to a fragment at m/z 112.06.

Experimental Protocol for MS Data Acquisition (ESI-MS)

ESI is ideal for polar molecules like carboxylic acids, as it allows for ionization directly from solution with minimal fragmentation. [16][17]

-

Sample Preparation: [18] a. Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile. b. Perform a serial dilution to create a final working solution of ~1-10 µg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode). Formic acid aids in protonation. [18] c. Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

-

Instrument Setup and Analysis: a. Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source. b. Infuse the sample solution directly or via an LC system at a flow rate of 5-10 µL/min. c. Set the instrument to acquire data in either positive or negative ion mode. d. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion. e. For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 156.06) as the precursor and applying collision-induced dissociation (CID). [19]

Integrated Spectroscopic Profile

The true power of spectroscopic analysis lies in combining the data from multiple techniques to build a self-validating and unambiguous structural confirmation.

Caption: Integrated spectroscopic data map for structural confirmation.

References

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.

- Kwiecien, N. W., et al. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 50(3), 447-463.

- Chemistry Pages. (n.d.). Carboxylic acid NMR.

- Muller, N., & Hughes, O. R. (1962). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 66(12), 2403-2406.

- Farkas, E., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(19), 3433.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.

- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- Quora. (2017). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent?

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Lee, C. Y., & Lee, E. T. (1999). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Chemistry and Laboratory Medicine, 37(7), 699-706.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR: carboxylic acids.

- Supporting Information. (n.d.). Green Chemistry.

- University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Plangger, M., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 479-496.

- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. agilent.com [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. jascoinc.com [jascoinc.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. researchgate.net [researchgate.net]

2-Isopropyloxazole-4-carboxylic acid NMR spectrum analysis

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 2-Isopropyloxazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 153180-21-3)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies required for the complete structural elucidation of this heterocyclic compound. We will cover the prediction of ¹H and ¹³C NMR spectra, detailed experimental protocols for data acquisition, and the application of advanced 2D NMR techniques to validate spectral assignments. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a deep, field-proven understanding of the subject matter.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₉NO₃[1], belongs to the oxazole class of heterocyclic compounds. Oxazole rings are significant structural motifs in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals[2]. Their ability to engage with biological targets through various non-covalent interactions makes them a privileged scaffold in drug design[2]. Accurate and unambiguous structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and chemical environment of each atom.

This guide will systematically deconstruct the NMR analysis of this molecule, providing a robust framework for its characterization.

Caption: Molecular structure of this compound with key atoms labeled for NMR assignment.

Foundational Principles: Predicting the NMR Spectrum

The chemical structure of this compound contains three distinct functional regions, each with characteristic NMR signatures: the isopropyl group , the oxazole ring , and the carboxylic acid moiety.

¹H NMR Spectrum Prediction

The proton NMR spectrum is predicted to show four distinct signals:

-

Carboxylic Acid Proton (-COOH): The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the C=O bond. This results in a signal appearing far downfield, typically in the 10-13 ppm range.[3][4] Due to hydrogen bonding and chemical exchange, this peak is often a broad singlet.[5] Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to proton-deuterium exchange.[3][5]

-

Oxazole Ring Proton (H-5): The single proton on the oxazole ring is attached to C-5. It resides in a heteroaromatic environment, placing its resonance in the downfield region, typically between 7-9 ppm. As it has no adjacent protons within three bonds, it is expected to appear as a sharp singlet.

-

Isopropyl Methine Proton (-CH): This proton is adjacent to the electron-withdrawing oxazole ring, which will shift its resonance downfield compared to a simple alkane. It is coupled to the six equivalent protons of the two methyl groups, so according to the n+1 rule, its signal will be split into a septet (a multiplet with seven lines).

-

Isopropyl Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are coupled to the single methine proton, resulting in a doublet. This signal will have a significantly larger integration value (6H) compared to the other signals.

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven unique carbon environments in the molecule.

-

Carboxylic Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 160-185 ppm region of the spectrum.[5][6][7]

-

Oxazole Ring Carbons (C-2, C-4, C-5): These three sp²-hybridized carbons are part of the heteroaromatic ring. Their chemical shifts are influenced by the electronegative nitrogen and oxygen atoms and the attached substituents. Based on data for substituted oxazoles, their resonances are expected in the aromatic region (approx. 120-160 ppm).[8]

-

C-2: Attached to the nitrogen atom and the isopropyl group.

-

C-4: Attached to the oxygen atom and the carboxylic acid group.

-

C-5: The only ring carbon bonded to a hydrogen atom.

-

-

Isopropyl Carbons (-CH and -CH₃):

-

Methine Carbon (-CH): This carbon will be found in the aliphatic region, with its chemical shift influenced by the attached oxazole ring.

-

Methyl Carbons (-CH₃): The two methyl groups are equivalent and will produce a single, more intense signal at the upfield end of the spectrum.[9]

-

Summary of Predicted Spectral Data

The following tables summarize the anticipated NMR data for this compound.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Correlations (2D NMR) |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | HMBC to C-4 and C=O |

| H-5 (Oxazole) | 7.5 - 8.5 | Singlet (s) | 1H | HMBC to C-4 |

| -CH (Isopropyl) | 3.0 - 4.0 | Septet (sept) | 1H | COSY to -CH₃; HMBC to C-2 and -CH₃ |

| -CH₃ (Isopropyl) | 1.2 - 1.5 | Doublet (d) | 6H | COSY to -CH; HMBC to -CH and C-2 |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 160 - 185 |

| C -2 (Oxazole) | 150 - 160 |

| C -4 (Oxazole) | 135 - 145 |

| C -5 (Oxazole) | 120 - 130 |

| -C H (Isopropyl) | 25 - 35 |

| -C H₃ (Isopropyl) | 20 - 25 |

Experimental Design and Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Workflow for NMR Analysis

Caption: Standard workflow for sample preparation, data acquisition, and analysis in NMR spectroscopy.

Step-by-Step Experimental Protocol

1. Solvent Selection:

-

Rationale: The choice of solvent is critical. For this molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. Unlike CDCl₃, it readily dissolves carboxylic acids and its residual proton peak does not overlap with expected analyte signals. Furthermore, it allows for the clear observation of the exchangeable -COOH proton due to hydrogen bonding with the solvent.

2. Sample Preparation:

-

Step 1: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Step 2: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

-

Step 3: Gently vortex or sonicate the vial to ensure complete dissolution.

-

Step 4: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

3. Spectrometer Setup and Data Acquisition:

-

Step 1: Insert the NMR tube into the spectrometer.

-

Step 2: Lock the field frequency onto the deuterium signal of the solvent.

-

Step 3: Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Step 4: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Step 5: Acquire a standard one-dimensional (1D) ¹H spectrum.

-

Step 6: Acquire a 1D proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons (C-2, C-4, and the carboxyl C).

-

Step 7 (Optional but Recommended): Acquire 2D correlation spectra such as COSY, HSQC, and HMBC to confirm assignments.

Advanced Analysis with 2D NMR Spectroscopy

While 1D NMR provides the initial data, 2D NMR experiments are essential for a self-validating and unambiguous structural confirmation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak will be observed between the isopropyl -CH septet and the -CH₃ doublet, definitively linking these two proton environments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will show cross-peaks for:

-

H-5 and C-5

-

Isopropyl -CH and its corresponding carbon

-

Isopropyl -CH₃ protons and their corresponding carbon

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away.

Caption: Key expected HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

-

A correlation from the isopropyl -CH₃ protons to C-2 of the oxazole ring will confirm the attachment point of the isopropyl group.

-

A correlation from the H-5 proton to C-4 will establish their adjacency in the ring.

-

A correlation from the -COOH proton to C-4 will confirm the position of the carboxylic acid group.

Conclusion

The NMR analysis of this compound is a systematic process that relies on the foundational principles of chemical shifts and coupling constants, combined with the definitive connectivity information provided by 2D correlation experiments. By following the predictive models and experimental protocols outlined in this guide, researchers can achieve a complete and confident structural assignment. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectroscopy provides a self-validating dataset that meets the highest standards of scientific integrity required in chemical research and drug development.

References

- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. [Link]

- JoVE. (2023).

- Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

- ResearchGate. (n.d.).

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

- Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

Sources

- 1. This compound | 153180-21-3 [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Biological Activity of Oxazole Carboxylic Acids

Abstract: The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid, this scaffold gives rise to a class of compounds with a remarkably broad spectrum of biological activities. This guide provides an in-depth exploration of the therapeutic potential of oxazole carboxylic acids, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile oxazole carboxylic acid core in their therapeutic discovery programs.

The Oxazole Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole ring is a doubly unsaturated 5-membered heterocycle with an oxygen atom at position 1 and a nitrogen atom at position 3.[1][2] The addition of a carboxylic acid group enhances its chemical reactivity and provides a crucial anchor point for interacting with biological targets, allowing for derivatization and incorporation into larger, more complex molecular frameworks.[3] This combination of a stable heterocyclic core and a reactive carboxylic acid handle makes oxazole carboxylic acids a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active agents.[4]

Structural Features and Synthetic Overview

The inherent chemical properties of the oxazole ring, such as its π-electron distribution, make it susceptible to both nucleophilic and electrophilic attack, allowing for diverse functionalization.[5] The carboxylic acid moiety is typically found at the C4 or C5 position of the oxazole ring.

A variety of synthetic routes have been developed for oxazole carboxylic acids. A common and efficient method involves the reaction of carboxylic acids with isocyanoacetates, often facilitated by a triflylpyridinium reagent, which proceeds through an in situ generated acylpyridinium salt.[6] Other notable methods include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, and the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) with aldehydes.[5] Understanding these synthetic pathways is crucial for generating diverse compound libraries for biological screening.

Anticancer Activity: Targeting the Hallmarks of Cancer

Oxazole carboxylic acid derivatives have emerged as potent anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[7][8] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[9][10]

Mechanisms of Action and Cellular Targets

The anticancer effects of oxazole carboxylic acids are mediated through the inhibition of various critical cellular targets:[7][9]

-

Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes crucial for cancer cell survival and progression. These include:

-

Protein Kinases: These enzymes are key regulators of cell signaling pathways. Oxazolo[5,4-d]pyrimidines, which are structurally similar to purine bases, have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinase (JAK), and Aurora A kinase, all of which are implicated in tumor growth and angiogenesis.[11]

-

DNA Topoisomerases: These enzymes are essential for DNA replication and repair. Certain oxazole derivatives can inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.[7][9]

-

Histone Deacetylases (HDACs): Inhibition of HDACs by oxazole-based compounds can alter gene expression, leading to cell cycle arrest and apoptosis.[7]

-

-

Disruption of Microtubule Dynamics: Similar to well-known chemotherapeutics, some oxazole derivatives can bind to tubulin, disrupting microtubule formation. This interference with the cytoskeleton arrests the cell cycle and induces apoptosis.[7][9]

-